molecular formula C22H20FN3O4 B12497760 N-(1,3-benzodioxol-5-ylmethyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B12497760
M. Wt: 409.4 g/mol
InChI Key: YCDJKNSWZBPGLH-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a benzodioxole ring, a fluorophenyl group, and a pyrimidinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrimidinone Moiety: The pyrimidinone ring can be synthesized through a condensation reaction involving an appropriate amine and a diketone.

    Final Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the pyrimidinone intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the benzodioxole ring or the pyrimidinone moiety.

    Reduction: Reduction reactions could target the carbonyl group in the pyrimidinone ring.

    Substitution: The fluorophenyl group may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-ylmethyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-ylmethyl)-2-[4-methyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide
  • N-(2H-1,3-benzodioxol-5-ylmethyl)-2-[4-ethyl-2-(4-chlorophenyl)-6-oxopyrimidin-1-yl]acetamide

Uniqueness

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide is unique due to the specific combination of functional groups and their spatial arrangement, which can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H20FN3O4

Molecular Weight

409.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H20FN3O4/c1-2-17-10-21(28)26(22(25-17)15-4-6-16(23)7-5-15)12-20(27)24-11-14-3-8-18-19(9-14)30-13-29-18/h3-10H,2,11-13H2,1H3,(H,24,27)

InChI Key

YCDJKNSWZBPGLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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